Onvansertib - 1034616-18-6

Onvansertib

Catalog Number: EVT-277515
CAS Number: 1034616-18-6
Molecular Formula: C24H27F3N8O3
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Onvansertib, also known as PCM-075, is a small molecule inhibitor of Polo-like kinase 1 (PLK1) currently under investigation for its potential in cancer treatment. [] It acts as a highly selective ATP-competitive inhibitor of PLK1. [, ] In scientific research, onvansertib is used as a tool to study the role of PLK1 in various cellular processes, including cell cycle regulation, DNA damage response, and tumorigenesis. Its use extends to in vitro studies on cancer cell lines, in vivo studies on animal models, and clinical trials investigating its safety and efficacy in human cancer patients.

Mechanism of Action

Onvansertib exerts its anti-tumor activity by inhibiting PLK1, a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly at the G2/M checkpoint. [, , , , ] By binding to the ATP-binding site of PLK1, onvansertib prevents its phosphorylation activity, thereby disrupting mitotic functions and leading to cell cycle arrest and apoptosis. [, , , ] Studies have shown that onvansertib induces mitotic arrest, chromosomal abnormalities, and polyploidy, ultimately culminating in cancer cell death. [] Its selectivity for PLK1 makes it a promising therapeutic agent with potentially fewer off-target effects.

Physical and Chemical Properties Analysis

Onvansertib is described as an orally bioavailable, small molecule inhibitor of PLK1. [, , ] Specific details about its physical and chemical properties, such as solubility, melting point, and molecular weight, are not provided in the given papers.

Applications
  • KRAS-Mutant Metastatic Colorectal Cancer (mCRC): Onvansertib demonstrated promising efficacy in combination with FOLFIRI and bevacizumab for the second-line treatment of KRAS-mutated mCRC patients. [, , , , ] Preclinical studies revealed a synthetic lethal interaction between PLK1 inhibition and KRAS mutation, and clinical trials showed manageable safety and promising efficacy for the combination therapy. [, , , ]
  • Hormone Receptor-Positive (HR+) Breast Cancer: Studies on palbociclib-resistant HR+ breast cancer models showed that onvansertib enhances the activity of paclitaxel and overcomes resistance. [] The combination therapy resulted in tumor regression and durable responses in patient-derived xenograft (PDX) models. []
  • Acute Myeloid Leukemia (AML): In combination with decitabine, onvansertib showed safety and preliminary efficacy in patients with relapsed or refractory AML. [, ] Biomarkers like mutant circulating tumor DNA (ctDNA) dynamics and target engagement were identified to be associated with treatment response. [, ]
  • Castration-Resistant Prostate Cancer (CRPC): Onvansertib synergizes with abiraterone to kill prostate cancer cells in vitro and in vivo, independently of androgen receptor signaling. [, , , ] A phase 2 clinical trial is underway to assess the efficacy of this combination in mCRPC patients with early abiraterone resistance. [, , , ]
  • Small Cell Lung Cancer (SCLC): Onvansertib exhibited potent anti-tumor activity in SCLC models, including platinum-resistant PDX models. [] Synergistic interactions were observed when combined with paclitaxel, highlighting its potential for enhancing treatment efficacy in SCLC. []
  • Mucinous Ovarian Carcinoma (mEOC): Onvansertib was identified as a promising therapeutic target in mEOC. [] Its combination with paclitaxel demonstrated synergistic activity in vitro and in vivo, suggesting a new therapeutic strategy for this chemo-resistant cancer type. []
Future Directions
  • Biomarker Development: Further research is needed to identify and validate predictive biomarkers for onvansertib response, allowing for patient stratification and personalized treatment approaches. Ongoing studies are investigating the association between genomic alterations, gene expression signatures, and clinical outcomes in different cancer types. [, , ]
  • Mechanism of Action Exploration: A deeper understanding of the molecular mechanisms underlying onvansertib's activity, its interactions with other pathways, and the development of resistance is crucial for optimizing its clinical use and developing strategies to overcome resistance. Studies focusing on the crosstalk between PLK1 and angiogenesis, hypoxia pathways, and DNA repair mechanisms are warranted. [, , ]
  • Combination Therapies: Investigating the potential of onvansertib in combination with other targeted therapies or chemotherapeutic agents is a promising avenue for enhancing its efficacy and overcoming resistance mechanisms. Ongoing and future trials will explore combinations with PI3K inhibitors, PARP inhibitors, CDK4/6 inhibitors, and other agents in various cancer types. [, , , ]
  • Expansion to Other Cancers: Given its promising preclinical and clinical activity in various cancers, exploring onvansertib's potential in other malignancies with high PLK1 expression or specific vulnerabilities to PLK1 inhibition is warranted. This includes exploring its use in head and neck squamous cell carcinoma, medulloblastoma, pancreatic ductal adenocarcinoma, and other solid tumors. [, , , ]

Paclitaxel

  • Relevance: Several research papers discuss the synergistic effects of combining Onvansertib with Paclitaxel in treating various cancers. The combination has shown enhanced anti-tumor activity compared to either drug alone in preclinical models of Hormone Receptor-positive (HR+) breast cancer, Small Cell Lung Cancer (SCLC), and ovarian cancer [, , , , , ]. This synergistic effect is attributed to Onvansertib's ability to enhance Paclitaxel's efficacy and overcome resistance mechanisms.

Palbociclib

  • Relevance: Research highlights Onvansertib's potential in overcoming resistance to Palbociclib in HR+ breast cancer [, ]. The papers suggest that Onvansertib, in combination with other therapies, could be a promising strategy for patients who have developed resistance to Palbociclib.

Alpelisib

  • Relevance: Research suggests that combining Onvansertib with Alpelisib can overcome Palbociclib resistance in PIK3CA-mutated HR+ breast cancer []. The combination showed superior anti-tumor activity compared to single agents in preclinical models, suggesting potential as a combination therapy for patients with PIK3CA-mutant HR+ breast cancer.

Cetuximab

  • Relevance: Studies demonstrate Onvansertib's potential in combination with Cetuximab for treating RAS wild-type colorectal cancer []. The combination showed promising anti-tumor activity in preclinical models, suggesting it could be a viable treatment option.

Decitabine

  • Relevance: Research indicates that Onvansertib, in combination with Decitabine, shows promising safety and efficacy in treating relapsed or refractory AML [, , , ]. This combination could offer a new therapeutic option for patients with this challenging disease.

Abiraterone

  • Relevance: Studies demonstrate that combining Onvansertib with Abiraterone synergistically kills cancer cells from various tumor types, including mCRPC, independently of androgen receptor signaling [, , , , , , ]. This synergistic effect is attributed to Abiraterone's ability to induce defects in mitosis, making cells more susceptible to the anti-mitotic effects of Onvansertib.

Olaparib

  • Relevance: Research indicates that combining Onvansertib with Olaparib can overcome PARP inhibitor resistance in BRCA1-mutated high-grade serous ovarian cancer (HGSOC) []. The combination significantly increased survival in preclinical models, highlighting its potential as a therapeutic strategy for overcoming PARP inhibitor resistance.

Lurbinectedin

  • Relevance: Research investigates the combination of Onvansertib and Lurbinectedin as a potential treatment for SCLC, but the combination was not found to be synergistic [].

BAY1895344 and AZD6738

  • Relevance: Similar to Lurbinectedin, the combinations of Onvansertib with BAY1895344 and AZD6738 were explored as treatments for SCLC but did not exhibit synergistic effects [].

Irinotecan

  • Relevance: Preclinical studies demonstrated that Onvansertib has synergistic anti-tumor activity with Irinotecan in a KRAS-mutant xenograft model []. This finding supports the potential of Onvansertib in combination with Irinotecan as a therapeutic option for KRAS-mutant cancers.

5-Fluorouracil (5-FU)

  • Relevance: Preclinical studies demonstrated that Onvansertib has synergistic activity with 5-FU in colorectal cancer models [].

Volasetib

  • Relevance: Volasetib was investigated alongside Onvansertib in mEOC cell lines. While it showed similar effects to Onvansertib in vitro, the research primarily focused on Onvansertib for in vivo and combination studies [].

Properties

CAS Number

1034616-18-6

Product Name

Onvansertib

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide

Molecular Formula

C24H27F3N8O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

PCM-075; PCM 075; PCM075; NMS1286937; NMS 1286937; NMS-1286937; NMS-P937; NMS-P-937; NMS-P 937; Onvansertib

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.